molecular formula C12H9F2N3O4 B14923570 Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14923570
M. Wt: 297.21 g/mol
InChI Key: IYFADHNKVQKLFJ-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a nitrophenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as nitrating agents.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Methyl 3-(difluoromethyl)-1-(4-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    Methyl 3-(difluoromethyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

Methyl 3-(difluoromethyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the difluoromethyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F2N3O4

Molecular Weight

297.21 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H9F2N3O4/c1-21-12(18)9-6-16(15-10(9)11(13)14)7-2-4-8(5-3-7)17(19)20/h2-6,11H,1H3

InChI Key

IYFADHNKVQKLFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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